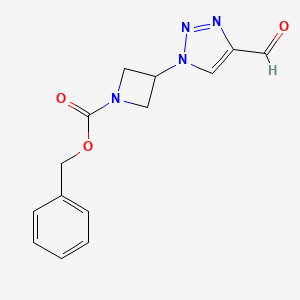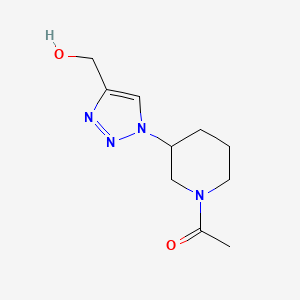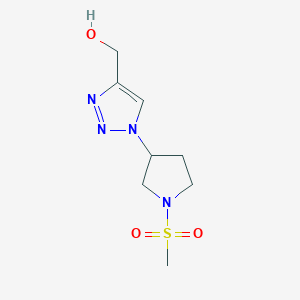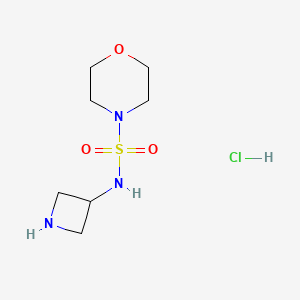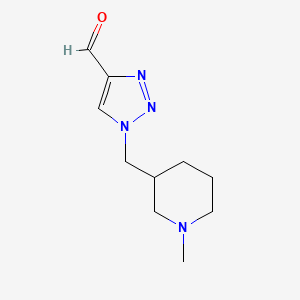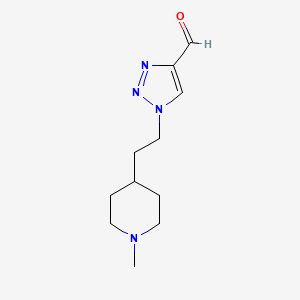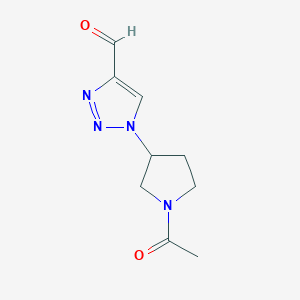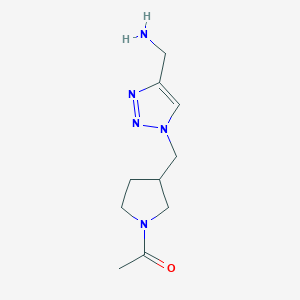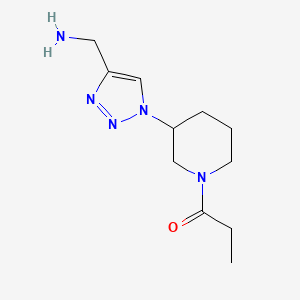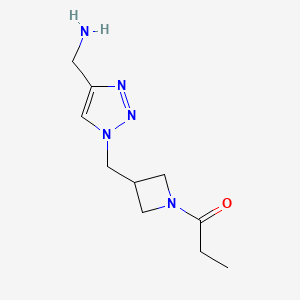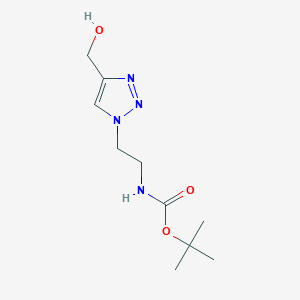
tert-Butyl-(2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamat
Übersicht
Beschreibung
Tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C10H18N4O3 and its molecular weight is 242.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von N-Boc-geschützten Anilinen
Diese Verbindung wird in der palladiumkatalysierten Synthese von N-Boc-geschützten Anilinen verwendet . Die tert-Butylgruppe dient als Schutzgruppe für das Amin, wodurch selektive Reaktionen an anderen Stellen im Molekül möglich sind, ohne die Aminogruppe zu beeinträchtigen.
Bausteine für die organische Synthese
Sie fungiert als Baustein bei der Synthese verschiedener organischer Verbindungen, darunter Amide, Sulfonamide und Schiff'sche Basen . Ihre reaktiven Stellen ermöglichen die Teilnahme an mehreren Arten chemischer Reaktionen, was sie zu einem vielseitigen Reagenz in der organischen Synthese macht.
Synthese von tetrasubstituierten Pyrrolen
Die Verbindung wird zur Synthese von tetrasubstituierten Pyrrolen verwendet, die an der C-3-Position mit Ester- oder Ketongruppen funktionalisiert sind . Diese Pyrrole haben potenzielle Anwendungen in der Pharmazie und Materialwissenschaft.
Forschung und Entwicklung
Aufgrund ihrer Reaktivität und ihrer schützenden Eigenschaften wird sie in der wissenschaftlichen Forschung und Entwicklung zur Herstellung neuer chemischer Entitäten eingesetzt . Ihre Rolle in der Forschung reicht von der pharmazeutischen Chemie bis zur Materialtechnik.
Synthese von Thiazolidinonen und Azetidinonen
Sie dient als Zwischenprodukt bei der Synthese von Thiazolidinonen und Azetidinonen . Diese heterozyklischen Verbindungen haben signifikante biologische Aktivitäten und sind von Interesse bei der Medikamentenentwicklung.
Synthese von Imidazolinonen
Imidazolinone, die Anwendungen als Herbizide und in der pharmazeutischen Chemie haben, können mit dieser Verbindung als Zwischenprodukt synthetisiert werden .
Laborchemikalien
Die Verbindung wird auch breiter als Laborchemikalie für verschiedene experimentelle und analytische Zwecke verwendet . Ihre Stabilität unter verschiedenen Bedingungen macht sie für den Einsatz in einer Vielzahl von Laboreinstellungen geeignet.
Herstellung von Stoffen
In der Fertigung wird sie zur Synthese von Stoffen eingesetzt, die bestimmte chemische Eigenschaften erfordern, die durch die tert-Butyl- und Triazolgruppen vermittelt werden .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)11-4-5-14-6-8(7-15)12-13-14/h6,15H,4-5,7H2,1-3H3,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLQBUWBEWLBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





